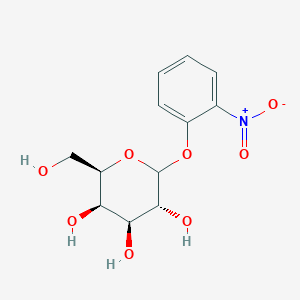

2-Nitrophenylgalactoside

Description

Historical Development of Chromogenic Glycoside Substrates in Enzymology

The study of enzymes, the biological catalysts of life, has been fundamentally reliant on the ability to detect and quantify their activity. Early enzymology faced the challenge of measuring these reactions, which often involve colorless substrates and products. A significant breakthrough came with the development of synthetic, signal-generating enzyme substrates. biosynth.com Among these, chromogenic substrates—colorless compounds that release a colored molecule upon enzymatic cleavage—became particularly popular for both qualitative and quantitative assays. biosynth.comdcfinechemicals.com

These synthetic substrates are designed to mimic the natural substrate of an enzyme. dcfinechemicals.com They consist of two key parts: a substrate moiety that is recognized and bound by the specific enzyme, and a linked chemical group called a chromophore. dcfinechemicals.com When the enzyme catalyzes the cleavage of the bond between these two parts, the chromophore is released, resulting in a distinct color change that can be measured spectrophotometrically. dcfinechemicals.com The first synthetic chromogenic substrate, a β-D-galactosyl derivative of nitrophenol, was developed in 1939 and used to detect the activity of the enzyme β-galactosidase. biosynth.commdpi.com This innovation paved the way for the creation of a wide array of chromogenic and later, more sensitive fluorogenic (fluorescence-generating) and luminogenic (light-generating) substrates, revolutionizing enzyme detection in microbiology, biochemistry, and molecular biology. biosynth.commdpi.comnih.gov

Significance of 2-Nitrophenylgalactoside as a Prototypical Glycosidic Substrate

Within the family of chromogenic substrates, This compound , also known as ortho-nitrophenyl-β-D-galactoside (ONPG), holds a place of prominence. ontosight.aiwikipedia.org First synthesized in 1950, ONPG was famously used by Joshua Lederberg to study the native β-galactosidase enzyme in Escherichia coli. biosynth.com ONPG is a synthetic compound structurally similar to lactose (B1674315), the natural substrate for β-galactosidase. libretexts.orglibretexts.org

The significance of ONPG lies in its elegant simplicity as a detection tool. The compound itself is colorless. wikipedia.org However, in the presence of β-galactosidase, the enzyme hydrolyzes the β-glycosidic bond linking the galactose sugar to the 2-nitrophenol (B165410) group. ontosight.aiwikipedia.org This reaction releases galactose and the compound ortho-nitrophenol, which is intensely yellow in color, especially in alkaline conditions. wikipedia.orgsigmaaldrich.com The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly proportional to the level of β-galactosidase activity. wikipedia.orgtaylorandfrancis.com This straightforward and reliable assay made ONPG an indispensable tool and a prototypical substrate for studying enzyme kinetics, detecting enzyme activity in cell lysates, and identifying bacteria based on their enzymatic profile. libretexts.orgtaylorandfrancis.comontosight.ai While ONPG acts as a substrate for β-galactosidase, it is unable to act as an inducer for the lac operon, meaning it doesn't trigger the gene expression of the enzyme itself. wikipedia.org

Evolution of the lacZ Gene as a Reporter System in Biochemical and Molecular Biological Inquiry

The utility of ONPG was magnified with the rise of molecular biology and the need to study gene regulation. The foundation for this was laid in 1961 by François Jacob and Jacques Monod, who described the lac operon in E. coli, the genetic unit responsible for lactose metabolism. bmglabtech.com Their work, which earned them a Nobel Prize in 1965, provided the first insights into how gene expression is regulated. bmglabtech.com The lacZ gene, a key component of this operon, encodes the β-galactosidase enzyme. wikipedia.orgableweb.org

This understanding led to the development of the lacZ reporter assay in 1972, which quickly became a universally used method to study gene expression. bmglabtech.com In a reporter gene system, the regulatory DNA sequence of a gene of interest is fused to a reporter gene—in this case, lacZ. ontosight.aiwikipedia.org The expression of the gene of interest is then indirectly but quantitatively measured by assaying the activity of the reporter enzyme it produces. ontosight.ai By adding ONPG to the system, researchers could easily measure the activity of the promoter or other regulatory elements controlling their gene of interest. ontosight.ai

The lacZ system, often visualized with substrates like ONPG or the histochemical substrate X-gal (which produces a blue color), became one of the first and most widespread reporter gene systems. bmglabtech.comwikipedia.orgd-nb.info While other reporter systems, such as those based on chloramphenicol (B1208) acetyltransferase (CAT), green fluorescent protein (GFP), and luciferase, were developed later and offered advantages like higher sensitivity or real-time visualization in living cells, the lacZ/ONPG system remains a foundational and valuable tool in molecular biology for its simplicity and cost-effectiveness. bmglabtech.comwikipedia.orgableweb.orgsnmjournals.org

Data Tables

The following tables provide key data related to the chemical properties of this compound and its use in enzymatic assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Nitrophenyl β-D-galactopyranoside | wikipedia.org |

| Systematic IUPAC Name | (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | wikipedia.org |

| Common Abbreviation | ONPG | wikipedia.orgcymitquimica.com |

| CAS Number | 369-07-3 | wikipedia.orgcymitquimica.com |

| Molecular Formula | C₁₂H₁₅NO₈ | wikipedia.orgchembk.com |

| Molar Mass | 301.251 g·mol⁻¹ | wikipedia.org |

| Appearance | White to pale yellow crystalline powder | cymitquimica.comchembk.com |

| Solubility | Soluble in water | cymitquimica.comchembk.com |

Table 2: Key Research Findings Related to this compound and β-galactosidase

| Parameter | Finding | Conditions / Notes | Source |

|---|---|---|---|

| Enzyme | β-galactosidase | From E. coli | wikipedia.orgsigmaaldrich.com |

| Reaction Product (Chromophore) | ortho-nitrophenol (ONP) | Yellow colored compound | wikipedia.orglibretexts.orgontosight.ai |

| Detection Wavelength (λmax) | 420 nm | For quantitative spectrophotometric assay | wikipedia.orglibretexts.orgtaylorandfrancis.com |

| Michaelis Constant (Km) | 9.5 x 10⁻⁴ M | In Tris buffer, pH 7.6, at 20 °C | sigmaaldrich.com |

| Maximum Velocity (Vmax) | 134 µmoles/min/mg protein | - | sigmaaldrich.com |

| Application | Reporter Gene Assays | For monitoring lacZ gene expression | ontosight.aibmglabtech.com |

Structure

3D Structure

Properties

CAS No. |

19710-96-4 |

|---|---|

Molecular Formula |

C12H15NO8 |

Molecular Weight |

301.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1 |

InChI Key |

KUWPCJHYPSUOFW-SCWFEDMQSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

2-nitrophenyl-alpha-D-galactoside 2-nitrophenylgalactoside 2-nitrophenylgalactoside, (alpha-D)-isomer 2-nitrophenylgalactoside, (beta-D)-isomer o-nitrophenyl-beta-D-galactopyranoside ONPG ONPG cpd ortho-nitrophenyl-beta-D-galactoside |

Origin of Product |

United States |

Biochemical and Enzymatic Aspects of 2 Nitrophenylgalactoside Hydrolysis

Enzymatic Hydrolysis by β-Galactosidase

β-Galactosidase is an enzyme that plays a pivotal role in the catabolism of lactose (B1674315). Its ability to hydrolyze the β-glycosidic bond in lactose extends to artificial substrates like 2-Nitrophenylgalactoside, making it an invaluable model system for enzymatic studies.

Principles of Glycosidic Bond Cleavage in the Context of this compound

The hydrolysis of this compound by β-galactosidase mirrors the cleavage of its natural substrate, lactose. The enzyme catalyzes the breaking of the β-D-glycosidic bond that links the galactose moiety to the o-nitrophenol group. wikipedia.orgresearchgate.net The reaction mechanism for β-galactosidase is a two-stage process involving a shallow and a deep binding mode for the substrate. The cleavage itself proceeds through a mechanism with planar characteristics at the transition state. nih.gov β-galactosidase exhibits high specificity for the d-galactose (B84031) portion of its substrates but is less specific for the aglycone part, which allows it to process a variety of galactosides, including ONPG. nih.gov The enzyme facilitates the addition of a water molecule across the glycosidic linkage, resulting in the release of galactose and o-nitrophenol. wikipedia.orgbiomol.com

Spectrophotometric Detection via O-Nitrophenol Release

A key advantage of using this compound as a substrate is the straightforward method for monitoring the progress of the enzymatic reaction. While this compound itself is colorless, one of the hydrolysis products, o-nitrophenol (also referred to as ONP), imparts a distinct yellow color in solution. wikipedia.orgbiomol.com This color change is quantifiable using a spectrophotometer. The intensity of the yellow color, and thus the absorbance of light, is directly proportional to the amount of o-nitrophenol produced. The peak absorbance of o-nitrophenol is typically measured at a wavelength of 420 nm. thermofisher.combartleby.com This colorimetric assay allows for a continuous and sensitive measurement of β-galactosidase activity, as the rate of yellow color development reflects the rate of the enzymatic reaction. biomol.comlibretexts.org The reaction is often stopped by adding a solution of sodium carbonate, which raises the pH and both halts the enzyme's activity and ensures the o-nitrophenol is in its colored anionic form. umich.edu

Enzyme Kinetics and Reaction Mechanisms

The use of this compound has been instrumental in elucidating the kinetic properties of β-galactosidase. By systematically varying the substrate concentration and measuring the initial reaction rates, a detailed picture of the enzyme's catalytic efficiency and its interaction with the substrate can be formed.

Determination of Kinetic Parameters Utilizing this compound as Substrate

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are fundamental characteristics of an enzyme-substrate pair. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. For β-galactosidase from various sources, these parameters have been determined using this compound. For instance, β-galactosidase from Lactobacillus plantarum HF571129 was found to have a Km of 6.644 mM and a Vmax of 147.5 µmol min−1 mg−1 for ONPG. nih.gov In another study with Lactiplantibacillus plantarum GV54, the Km for ONPG was determined to be 27.37574 mM with a Vmax of 0.259289 U/min. spandidos-publications.com These values can vary depending on the source of the enzyme and the specific assay conditions such as pH and temperature. nih.gov

| Enzyme Source | Km (mM) | Vmax | Reference |

|---|---|---|---|

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol min−1 mg−1 | nih.gov |

| Lactiplantibacillus plantarum GV54 | 27.37574 | 0.259289 U/min | spandidos-publications.com |

Analysis of Michaelis-Menten Kinetics and Deviations Thereof

The hydrolysis of this compound by β-galactosidase generally follows Michaelis-Menten kinetics, where the initial reaction rate increases with substrate concentration until it approaches Vmax. researchgate.net This relationship can be visualized by plotting the reaction rate against the substrate concentration, which typically yields a hyperbolic curve. The Lineweaver-Burk plot, a double reciprocal representation of this data, is often used to determine Km and Vmax more accurately. researchgate.net However, deviations from ideal Michaelis-Menten kinetics can occur. The two-stage binding mechanism of β-galactosidase, with an initial shallow binding followed by a deeper, more committed binding, can introduce complexities into the kinetic profile. nih.gov Factors such as substrate inhibition at high concentrations or the presence of allosteric effectors can also lead to non-Michaelis-Menten behavior.

Substrate Inhibition and Activation Phenomena in this compound Hydrolysis

The rate of this compound hydrolysis can be influenced by various molecules, leading to either inhibition or activation of β-galactosidase. A notable example of inhibition is product inhibition by galactose, one of the products of the hydrolysis reaction. Galactose can act as a competitive inhibitor, binding to the active site of the enzyme and thereby competing with the ONPG substrate. researchgate.netpogo-app.co.uk This type of inhibition can be overcome by increasing the concentration of the substrate. pogo-app.co.uk Other compounds, such as 1-nitro-2-phenylethene, have been shown to be irreversible inhibitors of β-galactosidase. nih.gov

Conversely, the activity of β-galactosidase can be enhanced by certain metal ions. For example, Mg2+ ions have been reported to activate the enzyme, leading to an increased rate of this compound hydrolysis. nih.gov The presence of such activators is often crucial for optimal enzyme function and is an important consideration in kinetic assays.

Influence of Temperature on Catalytic Efficiency and Reaction Rate

The catalytic efficiency and reaction rate of β-galactosidase in the hydrolysis of this compound (ONPG) are significantly influenced by temperature. The optimal temperature for this enzymatic reaction varies depending on the source of the β-galactosidase. For instance, β-galactosidase from Aspergillus oryzae exhibits maximum activity at 37°C mdpi.com. In contrast, a β-galactosidase isolated from Lactobacillus plantarum HF571129 shows optimal hydrolysis of ONPG at 50°C glpbio.com. Similarly, a thermostable β-galactosidase from Bacillus licheniformis KG9 displays high stability at 60°C thomassci.com. Enzymes from thermophilic organisms are of particular interest for industrial applications due to their ability to function at higher temperatures, which can increase substrate solubility and reduce the risk of microbial contamination thomassci.com.

The relationship between temperature and enzyme activity is often depicted by a bell-shaped curve, where activity increases with temperature up to an optimum and then rapidly declines due to thermal denaturation of the enzyme mdpi.com. For example, a β-galactosidase from an Antarctic Arthrobacter isolate is highly cold-active with an optimal activity around 18°C and loses all activity at 37°C in less than 10 minutes wikipedia.org. This demonstrates the wide range of optimal temperatures for β-galactosidases from different environmental niches.

The thermal stability of β-galactosidase in the presence of ONPG is a critical factor. Studies have shown that some enzymes retain a significant portion of their activity over a range of temperatures. For example, a β-galactosidase from Lactobacillus plantarum was found to be quite stable at 4°C and 20°C, retaining much of its activity after 5 hours glpbio.com. However, at higher temperatures, such as 50°C, the stability decreased significantly after 2 hours of incubation glpbio.com. The rate of thermal denaturation, and thus the loss of catalytic activity, increases with temperature. The denaturation kinetics can be quantified by determining the denaturation rate constant (k) and the time required for total enzyme inactivation at specific temperatures wikipedia.org.

Table 1: Optimal Temperatures for ONPG Hydrolysis by β-Galactosidases from Various Sources

| Enzyme Source | Optimal Temperature (°C) | Reference |

|---|---|---|

| Aspergillus oryzae | 37 | mdpi.com |

| Lactobacillus plantarum HF571129 | 50 | glpbio.com |

| Antarctic Arthrobacter Isolate | 18 | wikipedia.org |

| Bacillus licheniformis KG9 | 60 (high stability) | thomassci.com |

| Penicillium simplicissimum | 55-60 | scielo.br |

| Bacillus stearothermophilus | 70 | scbt.com |

Postulated Glycosyl-Enzyme Intermediate Formation During this compound Cleavage

The hydrolysis of this compound by β-galactosidase proceeds through a two-step mechanism involving the formation of a covalent glycosyl-enzyme intermediate. This mechanism is characteristic of many retaining glycoside hydrolases.

In the first step, termed galactosylation , a nucleophilic residue in the active site of the enzyme attacks the anomeric carbon of the galactose moiety of ONPG. For the well-studied β-galactosidase from Escherichia coli (LacZ), this nucleophile has been identified as the carboxylate side-chain of glutamic acid residue 537 (Glu-537) glpbio.com. This nucleophilic attack results in the cleavage of the glycosidic bond, releasing the aglycone (ortho-nitrophenol), and forming a covalent galactosyl-enzyme intermediate glpbio.comwikipedia.org. Another key active site residue, Glu-461, acts as a general acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the ortho-nitrophenolate leaving group glpbio.com.

The second step, degalactosylation , involves the hydrolysis of the covalent intermediate. A water molecule, activated by the now basic Glu-461 (acting as a general base), attacks the anomeric carbon of the galactose moiety covalently attached to Glu-537 glpbio.com. This breaks the covalent bond between the galactose and the enzyme, releasing the galactose product and regenerating the free, active enzyme, ready for another catalytic cycle glpbio.com.

Substrate Specificity of β-Galactosidases

While β-galactosidases exhibit a high degree of specificity for the galactosyl moiety of their substrates, they can show some promiscuity towards the aglycone portion. This allows them to hydrolyze a variety of synthetic substrates, including analogs of this compound. For instance, β-galactosidases can hydrolyze other nitrophenyl-β-D-galactosides, such as p-nitrophenyl-β-D-galactopyranoside (PNPG) nih.gov. The position of the nitro group on the phenyl ring can influence the kinetic parameters of the hydrolysis reaction.

The enzyme's active site can accommodate variations in the structure of the aglycone, although this often results in altered catalytic efficiency. For example, a thermostable β-galactosidase, Gal308, showed high hydrolytic activity towards ONPG, but very weak activity towards other chromogenic nitrophenyl analogues, indicating a narrower substrate specificity in this particular case glpbio.com. In contrast, some β-galactosidases can even cleave fucosides and arabinosides, albeit at a much lower rate than galactosides, showcasing a broader substrate promiscuity wikipedia.org. The ability to hydrolyze these analogs is dependent on the specific interactions within the enzyme's active site.

Comparative studies on the hydrolysis of this compound and other structurally related glycosides, such as lactose, provide valuable insights into the substrate specificity and catalytic mechanism of β-galactosidases. Lactose is the natural substrate for many β-galactosidases.

Kinetic analyses often reveal differences in the enzyme's affinity (Km) and turnover rate (kcat) for these substrates. For example, the β-galactosidase from Lactobacillus plantarum HF571129 showed a higher affinity for ONPG (Km = 6.644 mM) compared to lactose (Km = 23.28 mM) google.com. Similarly, a thermostable β-galactosidase (Gal308) demonstrated a much higher catalytic efficiency (kcat/Km) for ONPG (172.1 s⁻¹mM⁻¹) compared to lactose (37.2 s⁻¹mM⁻¹) glpbio.com. This suggests that while lactose is the natural substrate, the artificial substrate ONPG can be more efficiently hydrolyzed by some β-galactosidases under certain conditions.

The structural differences between ONPG and lactose, particularly in the aglycone portion (ortho-nitrophenol vs. glucose), account for these kinetic variations. The ortho-nitrophenyl group in ONPG is a better leaving group than the glucose moiety in lactose, which can contribute to a faster rate of the galactosylation step in the catalytic mechanism.

Table 2: Kinetic Parameters of β-Galactosidase from Lactobacillus plantarum HF571129 for ONPG and Lactose

| Substrate | Km (mM) |

|---|---|

| ONPG | 6.644 |

| Lactose | 23.28 |

Data from google.com

The high specificity of β-galactosidase for its substrates is primarily determined by the precise interactions between the enzyme's active site and the galactosyl moiety of the substrate. X-ray crystallographic studies of β-galactosidases have revealed a deep active site cleft lined with amino acid residues that form a network of hydrogen bonds and hydrophobic interactions with the galactose unit.

Key interactions involve the hydroxyl groups at the C2, C3, C4, and C6 positions of the galactose ring. These interactions ensure the correct orientation of the substrate for catalysis and are crucial for distinguishing galactose from other sugars like glucose, which differs only in the stereochemistry of the C4 hydroxyl group. The enzyme is very specific for D-galactose, and the presence and correct orientation of the hydroxyls at the 2, 3, and 4 positions are particularly important for catalysis nih.gov.

The enzyme also recognizes the β-glycosidic linkage that connects the galactose to the aglycone. β-Galactosidases are specific for the β-anomeric configuration and will not hydrolyze α-galactosides. The active site architecture is designed to accommodate the "up" configuration of the aglycone relative to the plane of the galactose ring, which is characteristic of a β-glycosidic bond. While the enzyme is highly specific for the β-linkage, it can tolerate different types of glycosidic bonds, including those involving oxygen, nitrogen, sulfur, and fluorine, although with significantly reduced catalytic efficiency nih.gov.

The hydrolysis of modified this compound derivatives provides further insights into the substrate specificity and catalytic mechanism of β-galactosidase. Modifications to the galactosyl moiety or the nitrophenyl group can significantly impact the enzyme's activity.

Modifications to the galactose ring, such as the removal or alteration of hydroxyl groups, generally lead to a dramatic decrease in the rate of hydrolysis, highlighting the importance of these groups for substrate binding and catalysis. For example, the substitution of the 2-hydroxyl group with a hydrogen atom results in a massive decrease in the rate of the degalactosylation step.

Modifications to the nitrophenyl aglycone, such as altering the position of the nitro group or introducing other substituents, can also affect the kinetic parameters of the reaction. These changes can influence the electronic properties of the leaving group, which in turn affects the rate of the galactosylation step. For instance, the introduction of a chlorine atom to the nitrophenyl ring, as in 2-chloro-4-nitrophenyl-β-D-galactopyranoside (CLNPG), has been shown to create a highly sensitive chromogenic substrate for β-galactosidase google.com.

Synthetic Strategies and Chemical Modifications of 2 Nitrophenylgalactoside

Chemical Synthesis of Aromatic Glycosides as Precursors to 2-Nitrophenylgalactoside

The foundational approach to synthesizing this compound and other aromatic glycosides relies on well-established chemical methods. A common strategy is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol. In the context of this compound, this would typically involve the reaction of a protected galactosyl bromide or chloride with 2-nitrophenol (B165410).

Key to the success of these syntheses is the use of protecting groups on the hydroxyl moieties of the galactose sugar. These protecting groups, often acyl or benzyl (B1604629) groups, prevent unwanted side reactions and help to control the stereochemical outcome of the glycosylation. The choice of promoter, such as silver or mercury salts, is also critical in facilitating the reaction and influencing the anomeric selectivity.

Another established method for the preparation of p-nitrophenyl glycosides, which are precursors for p-aminophenyl glycosides, involves the Helferich or Koenigs and Knorr methods umich.edu. These classical approaches have been adapted for various oligosaccharides, highlighting their versatility in forming the glycosidic bond between a sugar and an aromatic aglycone umich.edu.

| Glycosylation Method | Glycosyl Donor | Aglycone | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Acetobromo-α-D-galactose | 2-Nitrophenol | Silver oxide/carbonate | Stereoselective formation of the β-glycosidic linkage. |

| Helferich | Per-O-acetylated sugar | 2-Nitrophenol | p-Toluenesulfonic acid | Acid-catalyzed glycosylation. |

| Phase Transfer Catalysis | Acetobromo-α-D-galactose | 2-Nitrophenol | Tetrabutylammonium bromide | Reaction occurs at the interface of two immiscible liquids. |

Chemo-Enzymatic Approaches for Stereoselective and Anomer-Specific Preparation of Glycosides

Chemo-enzymatic methods offer a powerful alternative to purely chemical synthesis, providing high stereoselectivity and anomer specificity under mild reaction conditions. These strategies leverage the inherent selectivity of enzymes to overcome challenges in controlling stereochemistry during chemical glycosylation.

One such approach involves the use of β-galactosidases in a transglycosylation reaction. In this method, the enzyme catalyzes the transfer of a galactose moiety from a donor substrate, such as lactose (B1674315), to an acceptor molecule like 2-nitrophenol. The regioselectivity of the enzymatic transglycosylation can be influenced by the source of the β-galactosidase nih.gov. For instance, β-D-galactosidase from Bacillus circulans has been used to regioselectively synthesize p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside nih.gov.

Alternatively, a chemo-enzymatic strategy can be employed to separate anomeric mixtures. A chemical synthesis can be used to produce a mixture of α- and β-anomers of this compound. Subsequently, a specific glycosidase can be used to selectively hydrolyze the unwanted anomer, leaving the desired anomer intact. For example, a fungal β-N-acetylhexosaminidase has been utilized for the selective removal of the β-anomer in the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside mdpi.com. This highlights the potential for enzymatic purification in the synthesis of anomerically pure glycosides. The enzymatic hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase is a well-known reaction where the colorless ONPG is cleaved into galactose and the yellow-colored o-nitrophenol, a principle widely used in enzyme assays researchgate.netlibretexts.orgwikipedia.org.

A key step in some chemo-enzymatic syntheses of p-nitrophenyl β-d-galactofuranoside involved the selective enzymatic hydrolysis of the concomitant pyranoside to purify the desired product nih.gov.

| Enzymatic Strategy | Enzyme | Substrates | Product Feature |

| Transglycosylation | β-Galactosidase | Lactose (donor), 2-Nitrophenol (acceptor) | Stereospecific formation of the β-glycosidic bond. |

| Selective Hydrolysis | β-N-Acetylhexosaminidase | Anomeric mixture of nitrophenyl galactosides | Isolation of the α-anomer. |

Rational Design and Synthesis of Fluorinated this compound Analogs for Advanced Probes

The incorporation of fluorine atoms into carbohydrate structures can significantly modulate their biological properties, including metabolic stability and binding affinity to proteins. Fluorinated analogs of this compound are of particular interest as advanced probes for studying enzyme mechanisms and as reporter molecules in imaging studies.

The synthesis of these analogs often involves the use of specialized fluorinating reagents. For instance, the introduction of a fluorine atom at the C-4 position of D-galactose (B84031) has been achieved to create p-nitrophenyl 4-deoxy-4-fluoro-β-D-galactopyranoside researchgate.net. The synthesis can proceed via a glycosyl bromide intermediate, which is then coupled with potassium p-nitrophenoxide researchgate.net.

Fluorinated nitrophenyl galactosides have been designed and synthesized as reporter molecules for β-galactosidase activity, detectable by 19F NMR spectroscopy. For example, 4-fluoro-2-nitrophenyl-β-D-galactopyranoside has been developed as a prototype reporter molecule researchgate.net. The enzymatic cleavage of this substrate by β-galactosidase induces a significant chemical shift in the 19F NMR signal, allowing for the detection of enzyme activity researchgate.net. The synthesis of such multiply fluorinated analogs often starts from deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors nih.gov.

The rationale for using fluorinated analogs lies in the unique properties of the fluorine atom, including its high electronegativity, small size, and the favorable NMR properties of the 19F nucleus. These features make fluorinated carbohydrates valuable tools in chemical biology and medicinal chemistry.

Regioselective Functionalization and Protecting Group Chemistry of the Galactopyranoside Moiety

The regioselective functionalization of the galactopyranoside moiety is crucial for the synthesis of complex glycoconjugates and for modifying the properties of this compound. This is achieved through the strategic use of protecting groups to differentiate the various hydroxyl groups on the sugar ring.

The reactivity of the hydroxyl groups on the galactose ring varies, with the primary hydroxyl group at C-6 being the most nucleophilic. This inherent reactivity can be exploited for selective modifications. However, to achieve regioselectivity at the secondary hydroxyl groups (C-2, C-3, and C-4), a carefully planned protecting group strategy is essential.

Common protecting groups in carbohydrate chemistry include benzyl ethers, acetals (such as isopropylidene and benzylidene), and silyl (B83357) ethers. These groups can be selectively introduced and removed under specific reaction conditions, allowing for the targeted functionalization of a single hydroxyl group. For example, the formation of a 4,6-O-benzylidene acetal (B89532) on a galactoside derivative leaves the C-2 and C-3 hydroxyl groups available for further reactions.

Recent studies have focused on understanding and predicting the regioselectivity of glycosylation reactions of galactose acceptors. The relative reactivity of the OH-3 and OH-4 groups of 2,6-diprotected methyl α- and β-galactopyranoside derivatives has been analyzed, showing that high regioselectivities in favor of the 1→3 linked products can be achieved due to the equatorial orientation of the OH-3 group researchgate.netnih.govnih.gov. Catalyst-controlled regioselective acetalization using chiral phosphoric acids has also been shown to be a powerful method for the selective protection of diols in various monosaccharides, including galactose derivatives chemrxiv.org.

| Protecting Group | Position(s) Protected | Introduction Conditions | Removal Conditions |

| Benzylidene acetal | C-4, C-6 | Benzaldehyde, acid catalyst | Catalytic hydrogenation, acid hydrolysis |

| Isopropylidene acetal | C-1, C-2 and C-3, C-4 | Acetone, acid catalyst | Mild acid hydrolysis |

| Benzoyl esters | All OH groups | Benzoyl chloride, pyridine | Sodium methoxide (B1231860) in methanol |

| Silyl ethers (e.g., TBDMS) | Primary OH (C-6) preferentially | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF) |

Development of Novel Bifunctional Linkers Incorporating this compound for Glycoconjugate Synthesis

Bifunctional linkers are molecules that possess two different reactive functional groups, allowing for the sequential conjugation of two different molecules. Incorporating this compound into such linkers creates valuable tools for the synthesis of glycoconjugates, which are essential for studying carbohydrate-protein interactions and for the development of targeted therapeutics.

A bifunctional linker containing a this compound moiety would typically have this sugar derivative at one end and a bioorthogonal reactive group at the other. Bioorthogonal groups are functionalities that can react selectively with a partner group in a complex biological environment without interfering with native biochemical processes. Common bioorthogonal reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC) and oxime ligation.

The synthesis of such linkers involves the initial preparation of a modified this compound that contains a handle for the attachment of the linker. For example, an amino or azido (B1232118) group could be introduced at a specific position on the galactose ring. This modified sugar can then be reacted with a heterobifunctional linker molecule. A dual bioorthogonal glycosylation strategy has been developed using a linker that combines oxyamine and cyclooctyne (B158145) functionalities, demonstrating a powerful method for the synthetic glycosylation of proteins acs.orgwhiterose.ac.uk. This approach allows for the site-specific production of homogeneous glycoproteins acs.orgwhiterose.ac.uk.

The resulting glycoconjugate can then be used, for example, to attach the this compound to a protein or a solid support. The nitrophenyl group can serve as a chromogenic reporter, allowing for the detection and quantification of the glycoconjugate in various assays.

Analytical Methodologies and Spectroscopic Characterization in 2 Nitrophenylgalactoside Research

Spectrophotometric Assays for Quantitative Measurement of Enzyme Activity Using 2-Nitrophenylgalactoside

Spectrophotometric assays are a fundamental and widely used method for measuring enzyme activity due to their low cost and robust reproducibility. creative-enzymes.comthermofisher.com This technique is particularly well-suited for enzymes like β-galactosidase, which can act on a chromogenic substrate such as ortho-Nitrophenyl-β-galactoside (ONPG), a common this compound isomer. wikipedia.org The principle of the assay is straightforward: the operator follows the course of an enzyme reaction by measuring changes in the intensity of light that the reaction solution absorbs. creative-enzymes.comthermofisher.comresearchgate.net

ONPG itself is a colorless compound. wikipedia.org However, in the presence of β-galactosidase, the enzyme hydrolyzes the glycosidic bond, releasing galactose and ortho-nitrophenol. wikipedia.org The product, ortho-nitrophenol, is a yellow-colored compound. wikipedia.org This color change can be quantitatively measured by a spectrophotometer, typically at a wavelength of 420 nm. wikipedia.org The rate of color formation is directly proportional to the rate of the enzymatic reaction, thus providing a reliable measure of β-galactosidase activity. wikipedia.org By monitoring the change in absorbance over time, researchers can determine key enzyme kinetics parameters. researchgate.net

| Substrate | Enzyme | Product | Property Measured | Wavelength |

| ortho-Nitrophenyl-β-galactoside (ONPG) | β-galactosidase | ortho-nitrophenol | Color (Yellow) | 420 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Biology Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly recommended and powerful technique for gathering multidimensional data at the atomic and molecular levels. researchgate.net It provides invaluable information on molecular structure, dynamics, and interactions. researchgate.netencyclopedia.pub In the context of this compound research, NMR methods, particularly those utilizing fluorine-19 (¹⁹F), have opened new avenues for non-invasive and real-time analysis of enzyme function. researchgate.netnih.gov

The use of fluorinated analogs of this compound in conjunction with ¹⁹F NMR spectroscopy provides a powerful tool for detecting enzyme activity. researchgate.net The ¹⁹F nucleus has high NMR sensitivity, and crucially, there is virtually no background ¹⁹F signal in biological systems, which prevents competing signals. researchgate.net This makes ¹⁹F NMR an excellent method for in vivo studies. nih.gov

Researchers have designed and synthesized novel NMR-sensitive molecules, such as 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) and 2-Fluoro-4-nitrophenol-beta-D-galactopyranoside (OFPNPG), which are highly responsive to the action of β-galactosidase. researchgate.netnih.govnih.gov These substrate molecules exhibit a single, narrow ¹⁹F NMR signal. researchgate.net Upon enzymatic cleavage by β-galactosidase, the fluorinated aglycone is liberated, resulting in a large and distinct ¹⁹F NMR chemical shift response. researchgate.netnih.gov For example, the cleavage of PFONPG by β-galactosidase induces a chemical shift of 5-10 ppm, while OFPNPG cleavage results in a shift from -55 ppm to between -59 and -61 ppm. nih.govnih.gov This significant change in the chemical shift allows for the clear, real-time detection and monitoring of enzyme activity. researchgate.netnih.gov

Chemical Shift Perturbations (CSPs) in NMR spectra provide detailed information about the local chemical environment of a nucleus. nih.gov In the case of fluorinated this compound analogs, the chemical shift of the liberated product is often sensitive to environmental factors, most notably pH. researchgate.netnih.gov

The cleavage product of PFONPG, for instance, is pH-sensitive. nih.gov The ¹⁹F NMR chemical shift of this liberated aglycone varies depending on the hydrogen ion concentration of the surrounding medium. nih.gov This property is highly advantageous as it creates the possibility for direct pH measurements at the specific site of enzyme activity. nih.gov By analyzing these pH-dependent chemical shift perturbations, researchers can gain insights into the local cellular or tissue environment where the enzyme is active, which is crucial for understanding biological processes and disease states. nih.gov

| Compound | State | ¹⁹F Chemical Shift (ppm) | Observation |

| OFPNPG | Pre-cleavage | -55 | Single peak indicating intact substrate. |

| OFPNP (aglycone) | Post-cleavage | -59 to -61 | Shifted peak indicating product formation. |

| PFONPG | Pre-cleavage | N/A | Stable molecule with a distinct signal. |

| PFONP (aglycone) | Post-cleavage | 5-10 ppm shift | Large shift dependent on pH. |

To enhance the confidence and utility of enzyme detection, researchers have developed dual modality reporter molecules derived from fluorinated this compound. researchgate.net These innovative probes combine the capabilities of both ¹⁹F NMR and Magnetic Resonance Imaging (MRI). researchgate.net

One such prototype molecule allows for the detection of the substrate via ¹⁹F NMR. researchgate.net Upon enzymatic cleavage, the liberated aglycone is designed to interact with other agents present in the system. For example, in the presence of ferric ions, the cleavage product can generate intense proton MRI T₂ contrast. researchgate.net This dual modality approach is powerful because it allows for both the spectroscopic detection of the substrate and the imaging of the product. researchgate.net This enhances the reliability of enzyme detection by providing two distinct and complementary signals. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Product Profiling

Chromatography is a set of techniques used for the separation of components within a mixture. researchgate.net These methods are indispensable in chemical and biological research for analyzing complex samples, monitoring the progress of reactions, and purifying compounds. researchgate.netpreprints.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile form of chromatography. preprints.org

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that separates, identifies, and quantifies compounds in a liquid sample. preprints.orgthermofisher.com The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). thermofisher.com Different components in the mixture interact differently with the adsorbent, causing them to flow out of the column at different rates. researchgate.net

In the context of this compound research, HPLC is an invaluable tool for several applications. It can be used to:

Thin Layer Chromatography (TLC) for Qualitative Assessment of Reaction Components

Thin Layer Chromatography (TLC) is a widely utilized analytical technique for the rapid and qualitative assessment of reaction mixtures involving this compound, often abbreviated as ONPG. fishersci.com Its simplicity, speed, and low cost make it an ideal method for monitoring the progress of enzymatic hydrolysis or synthetic reactions in real-time. fishersci.com The primary application of TLC in this context is to separate the substrate (this compound) from its reaction products, such as galactose and the chromogenic compound o-nitrophenol, which is released upon hydrolysis by the enzyme β-galactosidase. microbeonline.comwikipedia.org

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). researchgate.net Researchers can visually track the consumption of the ONPG spot and the appearance of product spots over time. The presence of β-galactosidase is indicated by the appearance of a yellow color from the enzymatic hydrolysis of ONPG, and the products can be further separated and identified using TLC. researchgate.net

In a study characterizing the products of β-galactosidase activity, TLC was effectively used to separate the resulting sugars. researchgate.net The reaction products were spotted on silica gel plates and developed in a specific solvent system. researchgate.net The separated spots were then visualized by spraying with a reagent that reacts with the sugars to produce colored compounds. researchgate.net This allows for a clear qualitative assessment of the reaction's outcome, confirming both the hydrolytic and transgalactosylation activities of the enzyme. researchgate.net

The table below summarizes the parameters used in a published study for the TLC analysis of galactosidase reaction products. researchgate.net

| Parameter | Description |

| Stationary Phase | Merck Silica Gel F60 |

| Mobile Phase | n-butanol-n-propanol-ethanol-water (20:30:30:20) |

| Substrates Analyzed | Lactose (B1674315), D-melibiose, D-raffinose |

| Visualization | Spraying with an orcinol-sulfuric acid mixture and heating at 60 °C |

| Application | Separation of hydrolysis and transgalactosylation products (e.g., D-galactose (B84031), D-glucose) |

This interactive table summarizes key parameters for the Thin Layer Chromatography (TLC) analysis of reaction components in studies related to galactosidase activity.

Advanced Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Key absorptions include those for hydroxyl (-OH) groups, the nitro (-NO₂) group, aromatic C-H bonds, and C-O bonds of the glycosidic linkage and sugar ring. The NIST WebBook and PubChem databases provide reference spectra for o-Nitrophenyl-β-D-galactopyranoside. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows distinct signals for each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals allow for the assignment of protons on the galactose ring and the 2-nitrophenyl group. The anomeric proton of the β-galactoside typically appears as a doublet at a characteristic downfield shift.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It shows separate signals for each unique carbon atom, including the carbons of the galactose unit and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₂H₁₅NO₈ and a molecular weight of approximately 301.25 g/mol . wikipedia.orgnih.govnist.gov In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, producing a unique pattern of fragment ions. The most intense peak in the mass spectrum is referred to as the base peak. For this compound, the mass spectrum shows a top peak at an m/z (mass-to-charge ratio) of 139. nih.gov

The table below summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Observation | Interpretation |

| IR Spectroscopy | Broad absorption for -OH groups, strong absorptions for C-O, C-H (aromatic and aliphatic), and N-O stretching (from NO₂) | Confirms the presence of the hydroxyl, nitro, phenyl, and pyranose ring functional groups. |

| ¹H NMR Spectroscopy | Distinct signals for aromatic and sugar protons. A characteristic doublet for the anomeric proton (H-1). | Provides detailed information on the connectivity and stereochemistry of the protons. |

| ¹³C NMR Spectroscopy | Signals corresponding to the 12 carbon atoms in the molecule. | Confirms the carbon skeleton of the galactose and 2-nitrophenyl moieties. |

| Mass Spectrometry (EI) | Molecular Weight: 301.25 g/mol . Top Peak m/z: 139. | Confirms the molecular mass and provides a characteristic fragmentation pattern for identification. nih.gov |

This interactive table presents a summary of the data obtained from various advanced spectroscopic methods used for the structural elucidation of this compound.

Applications of 2 Nitrophenylgalactoside in Molecular and Cellular Biology Research

Reporter Gene Assays for lacZ Expression Analysis

The lacZ gene is a widely used reporter gene in molecular biology, and ONPG is a key substrate in assays designed to measure its expression. canvaxbiotech.comozbiosciences.comresearchgate.net The activity of the expressed β-galactosidase enzyme is directly proportional to the level of lacZ gene expression, which can be quantified by monitoring the rate of ONPG hydrolysis. researchgate.netassaygenie.com

ONPG-based assays are instrumental in quantifying gene expression levels in a variety of organisms. nih.gov In these assays, the lacZ gene is placed under the control of a specific promoter or regulatory element of interest. nih.gov The amount of yellow product generated from the cleavage of ONPG is then measured spectrophotometrically, typically at a wavelength of 420 nm, to determine the level of β-galactosidase activity. wikipedia.orgucdavis.edu This activity serves as a proxy for the strength of the promoter or the effect of regulatory elements on gene expression. nih.gov This method is valued for its sensitivity, simplicity, and cost-effectiveness. nih.gov

Below is a table summarizing typical data obtained from an ONPG-based reporter gene assay to quantify the strength of different promoters.

| Promoter | Relative β-galactosidase Activity (Units) |

| Promoter A | 150 ± 12 |

| Promoter B | 85 ± 9 |

| Promoter C | 210 ± 18 |

| No Promoter (Control) | 5 ± 2 |

This is a representative data table. Actual results will vary depending on the experimental conditions.

The yeast two-hybrid (Y2H) system is a powerful genetic method used to identify and characterize protein-protein interactions. nih.govwikipedia.org In this system, a transcription factor is split into two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). wikipedia.org The protein of interest, termed the "bait," is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD. wikipedia.org If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. nih.govwikipedia.org This functional transcription factor then drives the expression of a reporter gene, often lacZ. nih.gov The resulting β-galactosidase activity is detected using ONPG, where the development of a yellow color indicates a positive interaction. bitesizebio.com The intensity of the color can also provide a quantitative measure of the interaction strength. libretexts.org

The following table illustrates hypothetical results from a yeast two-hybrid screen using an ONPG assay to quantify interaction strength.

| Bait Protein | Prey Protein | β-galactosidase Activity (Miller Units) | Interaction |

| Protein X | Protein Y | 250 | Strong |

| Protein X | Protein Z | 75 | Weak |

| Protein X | Empty Vector | 5 | No Interaction |

While traditional ONPG assays require cell lysis, there is a growing interest in developing non-invasive techniques to assess transgene expression in living cells and organisms. researchgate.net Research has focused on creating novel reporter molecules that are derivatives of ONPG. researchgate.net For instance, fluorinated versions of ONPG, such as 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) and 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG), have been developed for use with 19F nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov The enzymatic cleavage of these compounds by β-galactosidase in vivo results in a detectable shift in the 19F NMR signal, allowing for the non-invasive monitoring of lacZ gene expression. researchgate.netnih.gov

Probes for Investigating Carbohydrate Metabolism Pathways and Enzyme Activity Profiling

ONPG serves as a valuable tool for studying carbohydrate metabolism, particularly lactose (B1674315) fermentation. atomscientific.com The ability of an organism to metabolize lactose is dependent on two key enzymes: lactose permease, which transports lactose into the cell, and β-galactosidase, which cleaves lactose into glucose and galactose. microbiologyinfo.com Some organisms may possess β-galactosidase but lack a functional permease, leading to delayed or negative results in traditional lactose fermentation tests. microbiologyinfo.com ONPG can bypass the need for lactose permease to enter the bacterial cell. ucdavis.edumicrobiologyinfo.comonlinebiologynotes.com Therefore, a positive ONPG test, indicated by the development of a yellow color, can rapidly identify organisms that produce β-galactosidase, even if they are slow or non-lactose fermenters due to a lack of permease. microbiologyinfo.comonlinebiologynotes.com This makes the ONPG test a sensitive method for determining β-galactosidase activity and differentiating between various microorganisms. microbiologyinfo.comuniverse84a.com

Fundamental Studies on Gene Regulation Mechanisms, such as the lac Operon in Escherichia coli

The lac operon in Escherichia coli is a classic model system for understanding gene regulation. youtube.comkhanacademy.org This operon contains the genes necessary for lactose metabolism, including the lacZ gene. youtube.com The expression of the lac operon is induced by the presence of lactose and repressed in the presence of glucose. ONPG has been instrumental in elucidating the mechanisms of lac operon regulation. As a substrate for β-galactosidase, ONPG allows for the precise quantification of enzyme activity under various experimental conditions, such as in the presence of different inducers (e.g., lactose, IPTG) or in mutant strains. wikipedia.org However, it is important to note that while ONPG is a substrate for β-galactosidase, it does not act as an inducer of the lac operon itself. wikipedia.org

Studies have utilized ONPG to demonstrate competitive inhibition between lactose and ONPG for the active site of β-galactosidase, providing insights into the enzyme's kinetics. The ease of the ONPG assay has made it a staple in laboratory exercises and research aimed at understanding the intricate regulatory circuits of the lac operon.

Investigation of Cellular Permeability and Transport Phenomena in Microbial Systems

The ability of ONPG to enter some microbial cells without the aid of a specific transporter makes it a useful tool for studying cellular permeability. microbiologyinfo.comonlinebiologynotes.com The rate of ONPG hydrolysis can be used to infer changes in membrane permeability under different conditions. For example, the effect of membrane-disrupting agents on bacterial cells can be quantitatively assessed by monitoring the enzymatic hydrolysis of ONPG. nih.gov An increase in the rate of color development would suggest that the agent has compromised the cell membrane, allowing for greater influx of ONPG and access to intracellular β-galactosidase. nih.gov This application of ONPG provides a functional assay to study the integrity of the microbial cell envelope.

Uptake Studies of 2-Nitrophenylgalactoside by Intact Bacterial Cells

This compound is a structural analog of lactose, where the glucose moiety is replaced by an ortho-nitrophenyl group. microbeonline.com This structural similarity allows it to be recognized and cleaved by β-galactosidase. A key feature of ONPG in uptake studies is its ability to penetrate the bacterial cell wall, in some cases without the need for a specific permease enzyme, which is typically required for lactose transport. microbiologyinfo.commicrobenotes.comonlinebiologynotes.com This characteristic is particularly useful in distinguishing between bacteria that possess β-galactosidase but lack a functional lactose permease (late or slow lactose fermenters) and those that lack both enzymes.

Once inside the cell, if β-galactosidase is present, it hydrolyzes ONPG into galactose and ortho-nitrophenol. onlinebiologynotes.com The latter compound is a yellow chromophore, and its accumulation within the cells or the surrounding medium can be quantified spectrophotometrically, providing a direct measure of enzyme activity. microbeonline.com This principle forms the basis of the widely used ONPG test for detecting β-galactosidase activity in microorganisms. microbiologyinfo.commicrobenotes.com

Research has shown that the transport of nitrophenyl-galactosides can be an active process. For instance, studies on Escherichia coli have demonstrated the accumulation of radiolabeled p-nitrophenyl-α-galactoside, a related compound, within the cells, indicating an active transport mechanism.

Functional and Structural Analysis of Membrane Permeases (e.g., Melibiose (B213186) Permease)

The study of membrane transport proteins, or permeases, is crucial for understanding how cells acquire nutrients and communicate with their environment. Analogs of natural substrates, such as nitrophenyl-galactosides, have proven instrumental in elucidating the function and structure of these transporters.

The melibiose permease (MelB) of Escherichia coli, a well-characterized member of the major facilitator superfamily (MFS) of transporters, has been a subject of such investigations. This permease is responsible for the symport of an α-galactoside, like melibiose, with a cation (Na+, Li+, or H+).

Structural studies using X-ray crystallography have employed nitrophenyl-α-D-galactoside (α-NPG) as a ligand to understand the sugar-binding mechanism of MelB. nih.gov These studies have revealed the precise molecular interactions between the galactosyl moiety of the substrate and the amino acid residues within the binding pocket of the permease. nih.gov This has provided critical insights into the basis of substrate specificity.

Furthermore, Fourier Transform Infrared (FTIR) spectroscopy has been used to investigate the secondary structure of the melibiose permease. These analyses have shown that the binding of sodium and/or melibiose induces conformational changes in the protein, which are essential for the transport cycle. nih.gov While not directly using this compound, these studies with a similar analog highlight how such compounds are vital for probing the dynamic nature of membrane permeases.

| Parameter | Finding | Significance |

| Substrate Binding | Nitrophenyl-α-D-galactoside binds to the sugar specificity pocket of MelB. nih.gov | Elucidates the molecular recognition mechanism for galactosides. |

| Conformational Changes | Binding of substrate and cation induces changes in the secondary structure of MelB. nih.gov | Provides evidence for the dynamic nature of the transport process. |

| Cation Coupling | The cation-binding pocket is directly connected to the sugar specificity pocket. nih.gov | Supports the mechanism of coupled transport of sugar and cation. |

Enzyme Engineering Strategies for Enhanced Glycoside Transgalactosylation Utilizing this compound Analogs

β-Galactosidases are not only capable of hydrolysis but can also catalyze a transgalactosylation reaction, which is the basis for the synthesis of galacto-oligosaccharides (GOS). GOS are prebiotics with significant applications in the food and pharmaceutical industries. Enzyme engineering strategies are employed to enhance the transgalactosylation activity of β-galactosidases over their hydrolytic activity.

Optimization for the Production of Galacto-Oligosaccharides (GOS)

The synthesis of GOS is a kinetically controlled reaction. To favor transgalactosylation over hydrolysis, reaction conditions are optimized. High substrate concentrations are generally preferred to increase the likelihood of a sugar molecule acting as an acceptor for the galactose moiety, rather than water.

While lactose is the conventional substrate for GOS production, the use of activated substrates like nitrophenyl-galactosides can be advantageous in research settings for studying the kinetics and mechanism of transgalactosylation. The release of the colored nitrophenol allows for a continuous and straightforward assay of enzyme activity. Research has demonstrated the synthesis of galactosyl oligosaccharides using o-nitrophenyl-β-D-galactoside as a substrate.

Directed Mutagenesis Approaches for Improving Synthetic Yields and Product Specificity

Directed mutagenesis is a powerful tool in enzyme engineering to alter the catalytic properties of an enzyme. By making specific changes to the amino acid sequence of β-galactosidase, researchers can enhance its transgalactosylation efficiency and modify its product specificity.

For example, site-directed mutagenesis of the β-galactosidase from Streptococcus thermophilus has been shown to increase the yield of GOS. nih.gov In one study, replacing specific amino acid residues near the active site resulted in a mutant enzyme with a higher GOS synthesis rate compared to the wild-type enzyme. nih.gov

While these studies have primarily utilized lactose as the substrate, the principles and techniques of directed mutagenesis are applicable to improving the enzyme's activity towards this compound analogs. By modifying the active site, it is conceivable to engineer β-galactosidases with enhanced affinity and transgalactosylation activity for these synthetic substrates, which could be valuable for specific biotechnological applications.

A recent study focused on re-engineering the glucose transport tunnel in a β-galactosidase. Through site-directed mutagenesis, mutants were created with enhanced specific activities and catalytic efficiencies, leading to an improvement in GOS synthesis. nih.gov This approach of modifying substrate or product tunnels could also be applied to enhance the processing of this compound analogs.

| Mutagenesis Target | Effect on Enzyme Activity | Impact on GOS Synthesis |

| Active site residues | Altered substrate binding and catalytic mechanism. nih.gov | Increased transgalactosylation to hydrolysis ratio, leading to higher GOS yield. nih.gov |

| Product exit tunnel | Facilitated release of glucose by-product. nih.gov | Enhanced overall catalytic efficiency and improved GOS production. nih.gov |

Mechanistic Investigations Involving 2 Nitrophenylgalactoside Beyond Simple Hydrolysis

Exploration of Transgalactosylation Mechanisms and Resulting Product Diversity

Beyond its role as a simple chromogenic substrate for hydrolysis, 2-Nitrophenylgalactoside (ONPG) serves as a valuable donor molecule in transgalactosylation reactions catalyzed by β-galactosidases. In these reactions, the galactosyl moiety of ONPG is transferred to an acceptor molecule other than water. This process, an alternative to hydrolysis, is significantly influenced by the origin of the enzyme and the concentration of the galactose donor. nih.gov

The transgalactosylation activity of β-galactosidases results in the synthesis of a diverse range of oligosaccharides. The specificity of the enzyme dictates the variety of acceptor molecules that can be utilized. For instance, a novel β-galactosidase from Bacillus megaterium has demonstrated a broad acceptor specificity, using ONPG as the galactosyl donor to synthesize new products with acceptors such as pentoses, hexoses, and various alcohols. nih.gov This versatility allows for the generation of novel carbohydrate structures. The balance between the hydrolytic and transgalactosylation activities is a key characteristic of β-galactosidases, with enzymes from sources like Aspergillus oryzae and Bacillus circulans showing high transgalactosylation activity. nih.gov In contrast, enzymes from Kluyveromyces exhibit predominantly hydrolytic activity. nih.gov

The diversity of products formed through transgalactosylation with ONPG as the donor is a subject of ongoing research. Studies have shown that with D-galactose (B84031) as an acceptor, the main product is Gal-(β1→6)-Gal. researchgate.net The use of different acceptors leads to a variety of glycosidic linkages and novel oligosaccharides.

| Enzyme Source | Acceptor Molecule(s) | Resulting Product Type | Reference |

|---|---|---|---|

| Bacillus megaterium | Pentose, Hexose, Hydroxyls, Alkyl Alcohols | Various novel oligosaccharides and glycosides | nih.gov |

| β-Galactosidase (General) | D-galactose | Gal-(β1→6)-Gal | researchgate.net |

| β-Galactosidase (General) | D-mannose | Galactosyl-mannose oligosaccharides | researchgate.net |

| Aspergillus oryzae | Lactose (B1674315), Fructose | Galacto-oligosaccharides (GOS), Fructosyl-galacto-oligosaccharides | nih.gov |

Elucidation of Cooperative Binding and Symport Mechanisms in Sugar Transporters

This compound and its analogs are instrumental in dissecting the complex mechanisms of sugar transporters, particularly those involving cooperative binding and symport. Symporters are membrane proteins that facilitate the transport of a substrate across the membrane, coupled with the transport of an ion, such as H+ or Na+.

The lactose permease (LacY) of Escherichia coli is a classic model for proton-coupled symport. nih.gov This transporter catalyzes the coupled translocation of a galactoside and a proton. nih.gov Studies using nitrophenylgalactoside have shown that the transporter must be protonated to bind its substrate with high affinity. acs.org The binding of the sugar induces a conformational change in the protein, reorienting the binding site to the inner surface of the membrane and leading to the release of the sugar and the proton into the cytoplasm. nih.gov

Another well-studied example is the melibiose (B213186) transporter (MelB) of Salmonella typhimurium and Escherichia coli, which catalyzes the symport of galactosides with Na+, Li+, or H+. nih.govnih.gov The binding of the cation and the sugar substrate is cooperative, meaning the binding of one enhances the affinity for the other. rupress.orgelifesciences.org Crystal structures of a MelB mutant in complex with nitrophenyl-α-D-galactoside have revealed a specific sugar-binding pocket that is directly connected to the cation-binding site. nih.gov This structural arrangement provides a basis for understanding how the binding of both substrates is coordinated to fuel the conformational changes required for transport. nih.govrupress.org

| Transporter | Organism | Coupling Ion | Mechanism Highlights | Role of Nitrophenylgalactoside | Reference |

|---|---|---|---|---|---|

| Lactose Permease (LacY) | Escherichia coli | H+ | Protonation is required for high-affinity substrate binding; binding induces conformational change. | Used to study pH dependence of substrate affinity. | nih.govacs.org |

| Melibiose Transporter (MelB) | Salmonella typhimurium, Escherichia coli | Na+, Li+, H+ | Cooperative binding of cation and sugar; linked binding pockets. | Used as a ligand to determine crystal structure and study cooperative binding. | nih.govrupress.orgnih.gov |

Advanced Inquiry into Enzyme Inactivation and Activation Pathways

The activity of enzymes, such as the β-galactosidase that hydrolyzes ONPG, is subject to intricate regulation through various activation and inactivation pathways. These regulatory mechanisms ensure that enzyme function is finely tuned to the metabolic needs of the cell.

One powerful method of modulating enzyme activity is through covalent modification. khanacademy.orgslideshare.net Research has demonstrated that the covalent attachment of small molecule fragments to an enzyme can lead to a significant increase in its catalytic activity. rsc.orgnih.gov This approach can generate a "constitutively-activated" enzyme, where the tethered molecule holds the enzyme in a more active conformation. nih.gov While specific examples directly using ONPG in this context are not detailed, the principle applies to enzymes like β-galactosidase, whose enhanced or diminished activity would be measured by the rate of ONPG hydrolysis.

Enzyme activity can also be controlled allosterically, where the binding of a modulator molecule to a site distinct from the active site alters the enzyme's catalytic efficiency. slideshare.netmsc-mu.com Allosteric modulators can either activate or inhibit the enzyme. Furthermore, enzyme activity is regulated by controlling the synthesis and degradation of the enzyme itself, which changes the total concentration of the enzyme within the cell. asutoshcollege.in

| Regulatory Mechanism | Description | Effect on Enzyme Activity | Relevance to ONPG-based Assays |

|---|---|---|---|

| Covalent Modification | Attachment of a chemical group (e.g., phosphate (B84403), small molecule) to the enzyme. khanacademy.orgslideshare.net | Can activate or inactivate the enzyme. nih.gov | Changes in β-galactosidase activity would be reflected in the rate of yellow o-nitrophenol production from ONPG. wikipedia.org |

| Allosteric Regulation | Binding of an effector molecule to a site other than the active site. slideshare.netmsc-mu.com | Can increase (activation) or decrease (inhibition) enzyme activity. | Allosteric modulators of β-galactosidase would alter the measured rate of ONPG hydrolysis. |

| Proteolytic Cleavage | Irreversible cleavage of a precursor protein (zymogen) to yield an active enzyme. slideshare.net | Activation of the enzyme. | Activation of a β-galactosidase zymogen would initiate ONPG hydrolysis. |

Analysis of Regulatory Mechanisms Governing Enzyme Synthesis and Activity (e.g., Induction, Repression, Expulsion Mechanisms)

The synthesis of enzymes that metabolize galactosides is tightly controlled by sophisticated regulatory networks, which can be effectively studied using ONPG as a reporter for enzyme activity.

Induction: The quintessential example is the lac operon in E. coli. In the absence of lactose, the LacI repressor protein binds to the operator region of the operon, preventing the transcription of the genes for lactose metabolism, including the gene for β-galactosidase. youtube.com When lactose (or an analog like IPTG) is present, it binds to the repressor, causing a conformational change that prevents it from binding to the operator. youtube.comgithub.io This derepression allows for the synthesis of β-galactosidase, the activity of which can be quantified by the hydrolysis of ONPG to the yellow product, o-nitrophenol. wikipedia.orggithub.iopracticalbiology.org It is important to note that while ONPG is a substrate for β-galactosidase, it cannot act as an inducer for the lac operon. wikipedia.org

Catabolite Repression: Microorganisms prioritize the use of readily metabolizable carbon sources like glucose. wikipedia.org In the presence of glucose, the synthesis of enzymes for metabolizing other sugars, such as lactose, is repressed. This phenomenon, known as catabolite repression, is a global regulatory mechanism. wikipedia.org In E. coli, high glucose levels lead to low intracellular levels of cyclic AMP (cAMP). Without sufficient cAMP to form a complex with the cAMP receptor protein (CRP), transcription of the lac operon is not efficiently activated, even if lactose is present. A related mechanism is inducer exclusion, where the transport of glucose into the cell inhibits the transport of lactose, preventing the induction of the operon. biorxiv.org

Expulsion Mechanisms: Some bacteria employ an inducer expulsion mechanism to regulate sugar metabolism. For example, in Streptococcus pyogenes, cells preloaded with a lactose analog can be induced to rapidly expel the intracellular sugar upon the addition of a preferred carbohydrate like glucose. pnas.org This expulsion is due to the activation of a specific transport system that pumps the non-preferred sugar out of the cell, and it involves dephosphorylation of the sugar phosphate before expulsion. pnas.org This mechanism provides a rapid way to halt the metabolism of one sugar when a better one becomes available.

| Regulatory Mechanism | Description | Key Molecules | Effect on β-Galactosidase (assayed with ONPG) | Reference |

|---|---|---|---|---|

| Induction | Removal of a repressor protein from the operator DNA, allowing gene transcription. | Inducers (Lactose, Allolactose, IPTG), Repressor Protein (LacI) | Synthesis of β-galactosidase is increased, leading to a higher rate of ONPG hydrolysis. | youtube.comgithub.io |

| Catabolite Repression | Inhibition of the synthesis of enzymes for secondary carbon sources when a preferred source is present. | Glucose, cAMP, cAMP Receptor Protein (CRP) | Synthesis of β-galactosidase is repressed, resulting in a low rate of ONPG hydrolysis. | wikipedia.org |

| Inducer Expulsion | Active transport of a pre-accumulated sugar out of the cell upon exposure to a preferred sugar. | Glucose, Mannose (as expelling sugars) | Reduces the intracellular concentration of the inducer, leading to repression of β-galactosidase synthesis. | pnas.org |

Theoretical and Computational Approaches in 2 Nitrophenylgalactoside Research

Mathematical Modeling of Enzyme Kinetics and Reaction Systems

Mathematical modeling is fundamental to quantifying the efficiency and behavior of enzymes that hydrolyze 2-nitrophenylgalactoside. The Michaelis-Menten kinetic model is the most common framework used to describe the kinetics of β-galactosidase activity with ONPG. pjlss.edu.pkresearchgate.net This model relates the initial reaction rate (V₀) to the substrate concentration ([S]) through two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). pjlss.edu.pknih.gov Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

These parameters are typically determined experimentally by measuring the rate of o-nitrophenol production at various ONPG concentrations and fitting the data to the Michaelis-Menten equation. spandidos-publications.com A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation. pjlss.edu.pknih.govspandidos-publications.com The kinetic parameters for β-galactosidase from different microbial sources have been extensively studied using ONPG, revealing significant variations that reflect different enzymatic efficiencies and adaptations. pjlss.edu.pknih.gov For instance, the β-galactosidase from Lactobacillus plantarum HF571129 was found to have a higher affinity for ONPG (Km = 6.644 mM) compared to its natural substrate, lactose (B1674315) (Km = 23.28 mM). nih.gov

Beyond traditional models, novel approaches such as circuit modeling have been developed to simulate Michaelis-Menten kinetics. These models can accurately predict the dynamics of product formation over time with varying concentrations of both the enzyme and the ONPG substrate, providing a dynamic view of the reaction system. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for β-Galactosidase from Various Sources with ONPG Substrate

| Enzyme Source | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 | nih.gov |

| Aspergillus oryzae | 0.800 | Not specified in comparable units | pjlss.edu.pk |

| Lactiplantibacillus plantarum GV54 | 27.3757 | Not specified in comparable units | spandidos-publications.com |

| Beta-galactosidase (general study) | 0.167 | Not specified in comparable units | researchgate.net |

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions with this compound

Molecular modeling and docking are powerful computational techniques used to investigate the three-dimensional interactions between an enzyme and its substrate at an atomic level. nih.govnih.gov These methods are crucial for understanding the structural basis of enzyme specificity and catalytic mechanism for substrates like ONPG. The process often begins with obtaining a 3D structure of the enzyme, either through experimental methods like X-ray crystallography or through computational homology modeling if an experimental structure is unavailable. nih.govqut.edu.au

Once a model of the enzyme is established, molecular docking simulations are performed to predict the preferred binding orientation of the ONPG molecule within the enzyme's active site. nih.govqut.edu.au These simulations calculate a binding energy or scoring function, which estimates the affinity between the enzyme and the substrate. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

A comparative docking study on β-galactosidases from psychrophilic (cold-adapted), mesophilic, and thermophilic (heat-adapted) organisms revealed differences in substrate binding. nih.govnih.gov The psychrophilic enzyme from Pseudoalteromonas haloplanktis showed significantly lower binding energies for ONPG compared to its counterparts, suggesting a higher binding affinity and specific activity at low temperatures. nih.govnih.gov Such studies help elucidate the molecular adaptations that allow enzymes to function in different thermal environments and provide insights into the specific amino acid residues that are critical for substrate recognition and catalysis. nih.govresearchgate.net

Table 2: Comparative Binding Energies from Docking Studies of β-Galactosidases with ONPG

| Enzyme Type (Organism) | Substrate | Binding Energy (Kcal/mol) | Reference |

|---|---|---|---|

| Psychrophilic (Pseudoalteromonas haloplanktis model) | ONPG | 39.24 | nih.gov |

| Mesophilic (Escherichia coli) | ONPG | 47.56 | nih.gov |

| Thermophilic (Pyrococcus furiosus) | ONPG | 54.26 | nih.gov |

Phylogenetic Analysis of Glycoside Hydrolases Based on Activity Towards this compound

Glycoside Hydrolases (GH) are a large class of enzymes that hydrolyze the glycosidic bonds in carbohydrates. mdpi.com They are classified into families based on amino acid sequence similarity in the Carbohydrate-Active enZYmes (CAZy) database. nih.govplos.org Enzymes with β-galactosidase activity, which cleave ONPG, are found in several GH families, including GH1, GH2, GH35, and GH42. nih.gov

Phylogenetic analysis is a computational method used to study the evolutionary relationships among different enzymes. By comparing the amino acid sequences of various glycoside hydrolases, researchers can construct phylogenetic trees that illustrate their evolutionary divergence. nih.govmdpi.com The substrate specificity of these enzymes, including their ability to hydrolyze ONPG, is a key functional trait that often correlates with their position in the phylogenetic tree.

For example, the characterization of a novel β-galactosidase from the Arctic bacterium Marinomonas sp. involved phylogenetic analysis which placed it within the GH2 family. nih.gov This classification was supported by its measured activity on ONPG. nih.gov By combining sequence data with functional data (such as activity towards specific substrates like ONPG), scientists can refine the classification of GH families, understand how different substrate specificities evolved, and identify new enzymes with potentially useful properties. nih.govplos.org This approach helps to map the vast functional landscape of glycoside hydrolases and provides a framework for understanding their structure-function relationships. researchgate.net